molecular formula C13H17N3O3 B14909631 (3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one

(3Z)-3-[2-(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one

Cat. No.: B14909631
M. Wt: 263.29 g/mol
InChI Key: APALFSXMVOJWBW-WJDWOHSUSA-N
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Description

2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] typically involves the condensation reaction between 2,3-piperidinedione and 2,4-dimethoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,3-piperidinedione+2,4-dimethoxyphenylhydrazine2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone]\text{2,3-piperidinedione} + \text{2,4-dimethoxyphenylhydrazine} \rightarrow \text{2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone]} 2,3-piperidinedione+2,4-dimethoxyphenylhydrazine→2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amines derived from the reduction of the hydrazone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2,3-piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Piperidinedione 3-[(4-methyl-2-nitrophenyl)hydrazone]
  • 2,3-Piperidinedione 3-[(2,4-dihydroxyphenyl)hydrazone]

Uniqueness

2,3-Piperidinedione 3-[(2,4-dimethoxyphenyl)hydrazone] is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(3Z)-3-[(2,4-dimethoxyphenyl)hydrazinylidene]piperidin-2-one

InChI

InChI=1S/C13H17N3O3/c1-18-9-5-6-10(12(8-9)19-2)15-16-11-4-3-7-14-13(11)17/h5-6,8,15H,3-4,7H2,1-2H3,(H,14,17)/b16-11-

InChI Key

APALFSXMVOJWBW-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)N/N=C\2/CCCNC2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)NN=C2CCCNC2=O)OC

Origin of Product

United States

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